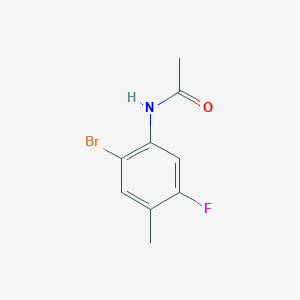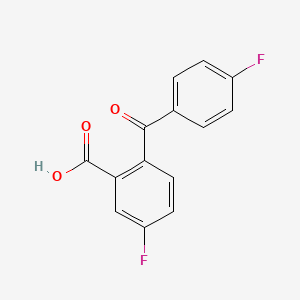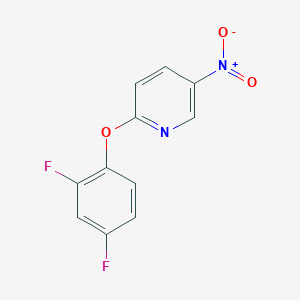
2-(2,4-二氟苯氧基)-5-硝基吡啶
描述
2-(2,4-Difluorophenoxy)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a difluorophenoxy group
科学研究应用
2-(2,4-Difluorophenoxy)-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biological pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Formation of Difluorophenol: 2,4-Difluorophenol is prepared separately by fluorination of phenol using a fluorinating agent such as sulfur tetrafluoride.
Coupling Reaction: The final step involves the coupling of 2,4-difluorophenol with 5-nitropyridine under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of 2-(2,4-Difluorophenoxy)-5-nitropyridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(2,4-Difluorophenoxy)-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Aminopyridine Derivatives: Formed by reduction of the nitro group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
作用机制
The mechanism of action of 2-(2,4-Difluorophenoxy)-5-nitropyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and specificity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-(2,4-Dichlorophenoxy)-5-nitropyridine: Similar structure but with chlorine atoms instead of fluorine.
2-(2,4-Difluorophenoxy)benzoic acid: Similar difluorophenoxy group but attached to a benzoic acid instead of a pyridine ring.
Uniqueness
2-(2,4-Difluorophenoxy)-5-nitropyridine is unique due to the presence of both the difluorophenoxy and nitro groups, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.
属性
IUPAC Name |
2-(2,4-difluorophenoxy)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O3/c12-7-1-3-10(9(13)5-7)18-11-4-2-8(6-14-11)15(16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVUVVNYXQZPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384139 | |
| Record name | 2-(2,4-difluorophenoxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219865-96-0 | |
| Record name | 2-(2,4-difluorophenoxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


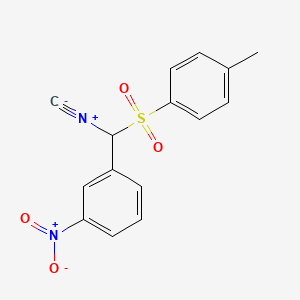
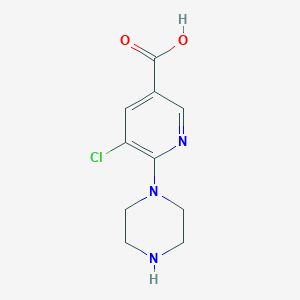
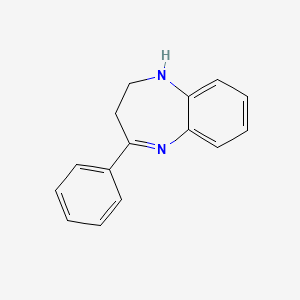
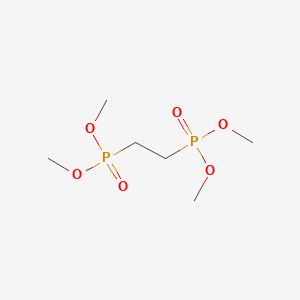
![1-(4-Methoxyphenoxy)-3-[4-(2-Methoxyphenyl)Piperidino]Propan-2-Ol](/img/structure/B1607730.png)
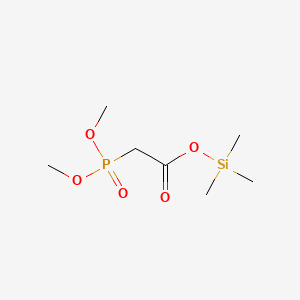
![ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1607736.png)

![2-[4-(4-hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B1607738.png)
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1607739.png)
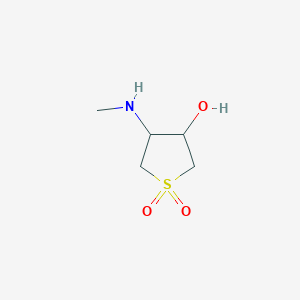
![Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate](/img/structure/B1607741.png)
